5-(Trifluoromethyl)pyrazole-3-carboxamide

Description

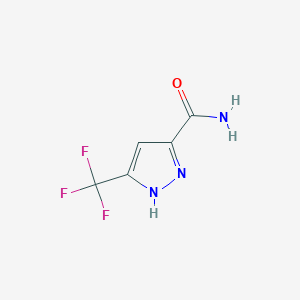

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3O/c6-5(7,8)3-1-2(4(9)12)10-11-3/h1H,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCQBYSIGOKBNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)pyrazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 5-(Trifluoromethyl)pyrazole-3-carboxamide, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The document details established synthetic pathways, provides explicit experimental protocols, and presents quantitative data to facilitate reproducibility and optimization in a research and development setting.

Introduction

The pyrazole nucleus is a privileged scaffold in pharmaceutical sciences, exhibiting a wide range of biological activities. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, this compound and its derivatives are of considerable interest. This guide outlines the primary synthetic strategies for the preparation of this important building block.

Core Synthetic Pathways

Two primary retrosynthetic disconnections are commonly employed for the synthesis of the this compound core. The most prevalent approach involves the initial formation of a pyrazole-3-carboxylic acid or its ester derivative, followed by amidation. An alternative strategy involves the direct construction of the pyrazole ring with the carboxamide precursor already in place.

Pathway 1: Cyclocondensation followed by Amidation

This versatile and widely adopted pathway commences with the cyclocondensation of a trifluoromethylated β-dicarbonyl compound or its equivalent with a hydrazine source to construct the pyrazole ring. The resulting pyrazole-3-carboxylic acid or ester is then converted to the target carboxamide.

Caption: General workflow for the synthesis via cyclocondensation and subsequent amidation.

A common starting material for this pathway is ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate. Its reaction with hydrazine hydrate leads to the formation of the pyrazole ring. The resulting ester is then hydrolyzed to the carboxylic acid, which is subsequently amidated.

Pathway 2: Direct Cyclocondensation with a Carboxamide Precursor

An alternative approach involves the use of semicarbazide or a related reagent in a [3+2] cyclocondensation reaction with a suitable trifluoromethylated precursor. This method can directly yield a pyrazole carboxamide derivative.

Caption: Direct synthesis of a pyrazole carboxamide via [3+2] cyclocondensation.

This pathway often proceeds through a dihydropyrazole intermediate, which is then aromatized to the final pyrazole product.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from representative synthetic procedures.

Table 1: Synthesis of Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

| Step | Reactants | Solvent | Temperature | Time | Yield | Reference |

| Cyclocondensation | (3,5-dichlorophenyl)hydrazine, (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate | Ethanol | Reflux | - | 85% | [2] |

Table 2: Hydrolysis of Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

| Step | Reactant | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Hydrolysis | Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Lithium Hydroxide | Ethanol | - | - | - | [2] |

Table 3: Amide Formation

| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Amidation | 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, Amine | EDC, HOBt, TEA | THF | - | - | - | [2] |

Detailed Experimental Protocols

The following protocols are detailed accounts of the synthetic procedures for obtaining this compound and its precursors.

Protocol 1: Synthesis of Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate[2]

-

Reaction Setup: In a suitable reaction vessel, dissolve (3,5-dichlorophenyl)hydrazine in ethanol.

-

Addition of Reagent: To the stirred solution, add (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate.

-

Reaction Conditions: Heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then purified. Add water to the solid and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over sodium sulfate, and distill to obtain the desired product.

Protocol 2: Hydrolysis to 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid[2]

-

Reaction Setup: To a 2 L four-neck flask equipped with a mechanical stirrer and condenser, add ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (30 g, 0.085 mol) and ethanol (300 mL).

-

Hydrolysis: Add a solution of lithium hydroxide in water and stir the mixture.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Acidify the reaction mixture with a suitable acid to precipitate the carboxylic acid. Filter the solid, wash with water, and dry to yield the product.

Protocol 3: Amide Formation to Yield 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives[2]

-

Reaction Setup: In a flask, dissolve 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in tetrahydrofuran (THF).

-

Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), 1-hydroxybenzotriazole (HOBt), and triethylamine (TEA).

-

Amine Addition: Add the desired amine to the reaction mixture.

-

Reaction and Purification: Stir the reaction at room temperature until completion. After workup, the crude product is purified by column chromatography.

Protocol 4: Synthesis of 3-alkyl-5-trifluoromethyl-1H-pyrazole-1-carboxamides via [3+2] Cyclocondensation[1]

-

Reaction Setup: In a round-bottom flask, combine 1,1,1-trifluoro-4-methoxy-3-alken-2-one and semicarbazide hydrochloride in ethanol.

-

Reaction Conditions: Heat the mixture to reflux. The reaction progress is monitored by TLC.

-

Workup and Isolation: After the reaction is complete, the solvent is removed, and the product is isolated and purified, often yielding the 3-alkyl-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-pyrazole-1-carboxamide intermediate.

-

Aromatization: The intermediate can be aromatized to the desired 3-alkyl-5-trifluoromethyl-1H-pyrazole-1-carboxamide by heating, sometimes with an acid or base catalyst.

Logical Relationships and Workflows

The following diagram illustrates the decision-making process and workflow for the synthesis of the target compound.

Caption: Decision workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of 5-(Trifluoromethyl)pyrazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)pyrazole-3-carboxamide is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group significantly influences its electronic properties, metabolic stability, and binding affinity to biological targets. This document provides a comprehensive overview of its chemical properties, synthesis, and characterization, drawing upon established methodologies for related compounds.

Chemical and Physical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₄F₃N₃O | --INVALID-LINK-- |

| Molecular Weight | 179.10 g/mol | --INVALID-LINK--, --INVALID-LINK--[1] |

| Physical Form | Solid | --INVALID-LINK-- |

| Boiling Point | 338.2 ± 42.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.582 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | 8.32 ± 0.10 (Predicted) | --INVALID-LINK-- |

| Melting Point | Not readily available | |

| Solubility | Not readily available | |

| LogP | Not readily available |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and characterization of this compound, adapted from established methods for its derivatives.

Synthesis of this compound

A common route for the synthesis of pyrazole-3-carboxamides involves the amidation of the corresponding pyrazole-3-carboxylic acid or its ester derivative.

1. Hydrolysis of Ethyl 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylate (if starting from the ester):

-

Reagents: Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate, Lithium Hydroxide (LiOH), Ethanol, Water, Hydrochloric Acid (HCl).

-

Procedure:

-

Dissolve ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate in a mixture of ethanol and water.

-

Add a solution of lithium hydroxide and stir the mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure.

-

Acidify the aqueous residue with HCl to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to obtain 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid.

-

2. Amidation of 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid:

-

Reagents: 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid, Thionyl Chloride (SOCl₂) or a coupling agent (e.g., EDC, HATU), Ammonia or an ammonium salt, an appropriate solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)), and a base (e.g., Triethylamine).

-

Procedure using Thionyl Chloride:

-

Reflux a mixture of 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid and thionyl chloride to form the acid chloride.

-

Remove the excess thionyl chloride by distillation.

-

Dissolve the resulting acid chloride in a suitable anhydrous solvent like DCM.

-

Add this solution dropwise to a stirred solution of aqueous ammonia at a low temperature (e.g., 0-5 °C).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterization Methods

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and types of protons. Expected signals would include peaks for the pyrazole ring proton and the amide protons.

-

¹³C NMR: To identify the carbon skeleton of the molecule.

-

¹⁹F NMR: To confirm the presence and environment of the trifluoromethyl group.

-

Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: A 400 or 500 MHz NMR spectrometer.

-

-

Mass Spectrometry (MS):

-

Technique: High-Resolution Mass Spectrometry (HRMS) is often used to confirm the elemental composition.

-

Procedure: A solution of the sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured to determine the molecular weight with high accuracy.

-

-

Infrared (IR) Spectroscopy:

-

Purpose: To identify the functional groups present in the molecule.

-

Expected Absorptions: Characteristic peaks for N-H stretching (amide), C=O stretching (amide), and C-F stretching (trifluoromethyl group).

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

-

Illustrative Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

References

5-(Trifluoromethyl)pyrazole-3-carboxamide: A Technical Guide

CAS Number: 1276541-94-6[1]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-(Trifluoromethyl)pyrazole-3-carboxamide and its derivatives, focusing on their chemical synthesis, physicochemical properties, and biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, highlighting the therapeutic potential of this class of compounds.

Core Compound Properties

This compound is a solid at room temperature with a molecular weight of 179.10 g/mol . While detailed physicochemical data for this specific compound is limited in publicly available literature, data for related derivatives provide insights into the general characteristics of this chemical class.

| Property | Value | Source |

| CAS Number | 1276541-94-6 | ChemicalBook[1] |

| Molecular Formula | C5H4F3N3O | Sigma-Aldrich |

| Molecular Weight | 179.10 | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

Synthesis and Experimental Protocols

General Synthesis of N-substituted 5-(Trifluoromethyl)pyrazole-4-carboxamides

A common synthetic route involves the coupling of a pyrazole-carboxylic acid with an appropriate amine.[2]

Step 1: Synthesis of 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

This intermediate can be synthesized through the condensation of a hydrazine with a β-ketoester bearing a trifluoromethyl group, followed by cyclization.

Step 2: Amide Coupling

-

To a solution of 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA).

-

Add the desired aniline derivative to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.[2]

Experimental Workflow for Synthesis

Biological Activity and Quantitative Data

Derivatives of this compound have shown significant biological activity across various therapeutic areas, including as anti-inflammatory, antifungal, and anticancer agents.

Anti-inflammatory Activity (COX Inhibition)

Several studies have investigated trifluoromethyl-pyrazole-carboxamides as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

| Compound | Target | IC50 (µM) | Assay | Source |

| Trifluoromethyl-pyrazole derivative 3a | COX-1 | >100 | in vitro COX inhibition assay | [2] |

| Trifluoromethyl-pyrazole derivative 3a | COX-2 | 0.25 | in vitro COX inhibition assay | [2] |

| Trifluoromethyl-pyrazole derivative 3c | COX-1 | >100 | in vitro COX inhibition assay | [2] |

| Trifluoromethyl-pyrazole derivative 3c | COX-2 | 0.18 | in vitro COX inhibition assay | [2] |

Antifungal Activity

These compounds have also demonstrated potent activity against various fungal pathogens.

| Compound | Fungal Strain | EC50 (µg/mL) | Source |

| Pyrazole-carboxamide derivative 7a | Gibberella zeae | 1.8 | [3] |

| Pyrazole-carboxamide derivative 7c | Fusarium oxysporum | 1.5 | [3] |

| Pyrazole-carboxamide derivative 7c | Cytospora mandshurica | 3.6 | [3] |

| Pyrazole-carboxamide derivative 7f | Phytophthora infestans | 6.8 | [3] |

Anticancer Activity

The anticancer potential of these derivatives has been evaluated against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Source |

| 5-trifluoromethyl-1H-pyrazole-4-carboxamide T1 | A549 (Lung Cancer) | 24.9 | [4] |

| 5-trifluoromethyl-1H-pyrazole-4-carboxamide T4 | A549 (Lung Cancer) | 21.9 | [4] |

| 5-trifluoromethyl-1H-pyrazole-4-carboxamide T6 | A549 (Lung Cancer) | 14.0 | [4] |

| 5-trifluoromethyl-1H-pyrazole-4-carboxamide T7 | A549 (Lung Cancer) | 10.2 | [4] |

Signaling Pathways

The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways.

COX-2 Signaling Pathway in Inflammation

Trifluoromethyl-pyrazole derivatives have been identified as selective inhibitors of COX-2.[5] This enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.[6][7][8][9]

MAO-B Signaling Pathway in Neurodegeneration

Certain derivatives have been explored as inhibitors of Monoamine Oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine.[10] Inhibition of MAO-B can increase dopamine levels and is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease.[10][11]

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential in drug discovery. Their demonstrated efficacy as anti-inflammatory, antifungal, and anticancer agents warrants further investigation. The synthetic accessibility and the possibility of tuning their biological activity through structural modifications make them attractive candidates for the development of novel therapeutics. This guide provides a foundational understanding for researchers to explore and expand upon the promising applications of this chemical scaffold.

References

- 1. This compound | 1276541-94-6 [chemicalbook.com]

- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

- 11. Brain monoamine oxidase B and A in human parkinsonian dopamine deficiency disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 5-(Trifluoromethyl)pyrazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 5-(Trifluoromethyl)pyrazole-3-carboxamide. Given the foundational nature of this pyrazole core in medicinal chemistry, a thorough understanding of its structural and spectroscopic properties is paramount for the development of novel therapeutics. This document outlines the key synthetic and analytical techniques employed to confirm the molecular structure of this compound and its derivatives.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a trifluoromethyl group at the 5-position and a carboxamide group at the 3-position. The presence of the trifluoromethyl group significantly influences the compound's electronic properties and lipophilicity, making it a common moiety in drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₄F₃N₃O | [Generic] |

| Molecular Weight | 179.10 g/mol | [Generic] |

| CAS Number | 1276541-94-6 | [Generic] |

| Appearance | Typically a solid | [Generic] |

Synthesis and Characterization

The synthesis of this compound and its analogues generally follows a multi-step pathway, commencing with the formation of the pyrazole ring, followed by functional group manipulations to introduce the carboxamide moiety.

Experimental Protocol: Synthesis

A common synthetic route involves the initial synthesis of a pyrazole-3-carboxylate ester, followed by hydrolysis to the carboxylic acid and subsequent amidation.

Step 1: Synthesis of Ethyl 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylate

This intermediate can be synthesized through the cyclocondensation of a suitable trifluoromethyl-containing precursor with a hydrazine equivalent. The resulting ester is a key building block for further derivatization.[1]

Step 2: Hydrolysis to 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid, typically using a base such as lithium hydroxide (LiOH) in a mixture of ethanol and water, followed by acidification.[2]

Step 3: Amidation to this compound

The carboxylic acid is then coupled with an ammonia source to form the primary amide. This reaction is often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like triethylamine or an activator like 4-dimethylaminopyridine (DMAP).[3]

Spectroscopic Data and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton and the amide protons. The pyrazole CH proton would appear as a singlet, typically in the aromatic region. The amide (-CONH₂) protons would likely appear as a broad singlet, and the pyrazole N-H proton would also be a broad singlet, with chemical shifts that can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum will show signals for the three distinct pyrazole ring carbons, the carboxamide carbonyl carbon, and the trifluoromethyl carbon. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Representative NMR Data for a Trifluoromethyl-Pyrazole Carboxamide Analogue (Data is for an N-substituted derivative and serves as an example)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~10.5 | s | -CONH- (Amide) |

| ~8.4 | m | Aromatic protons | |

| ~7.9 | m | Aromatic protons | |

| ~6.3 | s | Pyrazole C4-H | |

| ¹³C NMR | ~161.0 | - | C=O (Amide) |

| ~148.4 | - | Pyrazole C5-CF₃ | |

| ~143.8 | - | Pyrazole C3-CONH | |

| ~121.0 | q, ¹JCF ≈ 268 Hz | -CF₃ | |

| ~98.6 | - | Pyrazole C4 |

Note: Data extracted from studies on N-aryl-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamides and may vary for the title compound.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies are expected for the N-H, C=O, and C-F bonds.

Table 3: Expected Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amide and pyrazole) |

| ~1670 | Strong | C=O stretching (amide I band) |

| ~1620 | Medium | N-H bending (amide II band) |

| 1300 - 1100 | Strong | C-F stretching (trifluoromethyl group) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming the elemental composition.

High-Resolution Mass Spectrometry (HRMS): This technique would be used to confirm the exact mass of the molecular ion ([M+H]⁺). For C₅H₄F₃N₃O, the calculated exact mass of the protonated molecule is 180.0385. The observation of a mass-to-charge ratio (m/z) very close to this value would confirm the molecular formula.

Crystallographic Data

As of the last update, no public crystallographic data for the parent this compound was found. However, X-ray crystallography of a suitable single crystal would provide unequivocal proof of the structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For related, more complex pyrazole derivatives, crystal structures have been solved, often revealing planar pyrazole rings and specific hydrogen bonding patterns involving the carboxamide group.[3]

Conclusion

The structure elucidation of this compound relies on a synergistic application of synthetic chemistry and spectroscopic analysis. A logical synthetic pathway provides the material for analysis by NMR, IR, and mass spectrometry. Together, these techniques provide unambiguous evidence for the connectivity and functional groups of the molecule, confirming its identity. This foundational knowledge is critical for its application in further research and development in the pharmaceutical and agrochemical industries.

References

- 1. 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | C7H7F3N2O2 | CID 2726919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Trifluoromethyl)pyrazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)pyrazole-3-carboxamide, a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, outlines experimental protocols for its synthesis and characterization, and explores its potential biological activities and associated signaling pathways.

Core Molecular Data

This compound is a white solid at room temperature. Its core structure consists of a pyrazole ring substituted with a trifluoromethyl group and a carboxamide group. The trifluoromethyl group significantly influences the molecule's electronic properties, enhancing its metabolic stability and binding affinity to biological targets.

| Property | Value | Reference |

| Molecular Formula | C₅H₄F₃N₃O | |

| Molecular Weight | 179.10 g/mol | [1] |

| Appearance | Solid | |

| InChI Key | ZGCQBYSIGOKBNS-UHFFFAOYSA-N | |

| CAS Number | 1276541-94-6 | [1] |

Synthetic and Analytical Protocols

The synthesis of pyrazole-carboxamide derivatives can be achieved through various established methodologies. A common approach involves the cyclocondensation of a β-ketoester with a hydrazine, followed by amidation of the resulting pyrazole-carboxylate ester.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on the synthesis of similar pyrazole derivatives.

Step 1: Synthesis of Ethyl 5-(Trifluoromethyl)pyrazole-3-carboxylate

-

To a solution of ethyl 4,4,4-trifluoro-2,4-dioxobutanoate in ethanol, add hydrazine hydrate dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 5-(trifluoromethyl)pyrazole-3-carboxylate.

Step 2: Amidation to this compound

-

Dissolve ethyl 5-(trifluoromethyl)pyrazole-3-carboxylate in a suitable solvent such as methanol.

-

Bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, remove the solvent in vacuo.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Experimental Protocol: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring proton and the amide protons.

-

¹³C NMR: The carbon NMR will display signals for the carbons of the pyrazole ring, the trifluoromethyl group (as a quartet due to C-F coupling), and the carbonyl carbon of the amide.

-

¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the CF₃ group.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 180.04.

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide and pyrazole, C=O stretching of the amide, and C-F stretching of the trifluoromethyl group.

Biological Activity and Signaling Pathways

Pyrazole-carboxamide derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2] These activities often stem from their ability to inhibit specific enzymes or modulate signaling pathways.

Derivatives of pyrazole-carboxamide have been identified as potent inhibitors of several key enzymes, including:

-

Cyclooxygenase (COX) enzymes: Inhibition of COX-1 and COX-2 is a common mechanism for anti-inflammatory drugs.[3]

-

Succinate Dehydrogenase (SDH): SDH inhibitors are utilized as fungicides in agriculture.[4]

-

Kinases: Various pyrazole derivatives have been shown to inhibit protein kinases, such as FLT3, which are often dysregulated in cancer.[5]

The inhibition of these targets can have profound effects on cellular signaling. For instance, inhibition of kinases like FLT3 can disrupt downstream pathways crucial for cancer cell proliferation and survival.

Below is a diagram illustrating a generalized signaling pathway that can be targeted by pyrazole-carboxamide derivatives, leading to an anti-cancer effect.

Caption: Generalized signaling cascade initiated by a receptor tyrosine kinase and potential inhibition by this compound.

Experimental Workflow

The development and evaluation of this compound as a potential therapeutic agent involves a structured workflow, from initial synthesis to biological testing.

Caption: A typical workflow for the synthesis, purification, characterization, and biological evaluation of this compound.

References

- 1. This compound | 1276541-94-6 [chemicalbook.com]

- 2. jocpr.com [jocpr.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)pyrazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-(Trifluoromethyl)pyrazole-3-carboxamide, a key scaffold in medicinal chemistry. The document details the common starting materials, provides step-by-step experimental protocols, and presents quantitative data to facilitate the selection of an optimal synthetic strategy. Additionally, it includes diagrams of the synthetic pathways and a relevant biological signaling pathway where pyrazole derivatives have shown activity.

Synthetic Strategies and Starting Materials

The synthesis of this compound and its precursors can be broadly categorized into two main approaches:

-

Classical Cyclocondensation Reactions: This is the most common and versatile method, typically involving the reaction of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative.

-

[3+2] Cycloaddition Reactions: This approach involves the reaction of a 1,3-dipole, such as a nitrile imine, with a suitable dipolarophile.

The final step in the synthesis of the target carboxamide is typically the amidation of a pyrazole-3-carboxylic acid or its corresponding ester.

Key Starting Materials:

-

Trifluoromethylated 1,3-Dicarbonyl Compounds:

-

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

-

4,4,4-Trifluoro-1-arylbutan-1,3-diones

-

Ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate

-

-

Hydrazine Derivatives:

-

Hydrazine hydrate

-

Arylhydrazines (e.g., phenylhydrazine)

-

Methylhydrazine

-

-

Other Key Reagents for Cycloaddition:

-

Chalcones

-

Hydrazonoyl bromides (as nitrile imine precursors)

-

Experimental Protocols and Data

This section outlines detailed experimental procedures for the synthesis of key intermediates and the final product, this compound.

Route 1: Cyclocondensation of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

This route is a straightforward method to produce the core pyrazole ring system.

Step 1: Synthesis of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one

-

Reaction: Ethyl 4,4,4-trifluoroacetoacetate is reacted with hydrazine hydrate.

-

Protocol: To a solution of ethyl 4,4,4-trifluoroacetoacetate (1 eq) in a suitable solvent such as ethanol, hydrazine hydrate (1-1.2 eq) is added dropwise at room temperature. The reaction mixture is then typically heated to reflux for several hours. After cooling, the product can be isolated by filtration or extraction.

-

Quantitative Data:

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield |

| Ethyl 4,4,4-trifluoroacetoacetate | Hydrazine Hydrate | Ethanol | Reflux | 2-6 h | 70-90% |

Step 2: Conversion to 5-(Trifluoromethyl)pyrazole-3-carboxylic Acid

This step often involves halogenation followed by hydrolysis.

Step 3: Amidation to this compound

-

Reaction: The pyrazole-3-carboxylic acid is coupled with an ammonia source or an amine in the presence of a coupling agent.

-

Protocol: To a solution of 5-(trifluoromethyl)pyrazole-3-carboxylic acid (1 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU is added, followed by an amine (e.g., ammonia, or a primary/secondary amine) and a base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The reaction is stirred at room temperature until completion.

-

Quantitative Data:

| Reactant 1 | Amine Source | Coupling Agent | Solvent | Yield |

| 5-(Trifluoromethyl)pyrazole-3-carboxylic acid | Ammonia | EDC/HOBt | DMF | 80-95% |

Route 2: Synthesis from Ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate

This route provides direct access to the pyrazole-4-carboxylate ester, which can then be hydrolyzed and amidated.

Step 1: Synthesis of Ethyl 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylate

-

Reaction: Condensation of ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate with an arylhydrazine.[1]

-

Protocol: A mixture of (3,5-dichlorophenyl)hydrazine (1 eq) and (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate (1 eq) is refluxed in ethanol. The reaction involves condensation followed by cyclization to afford the ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.[1]

-

Quantitative Data:

| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield |

| (3,5-dichlorophenyl)hydrazine | (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate | Ethanol | Reflux | 85%[1] |

Step 2: Hydrolysis to 5-(Trifluoromethyl)pyrazole-3-carboxylic Acid

-

Protocol: The resulting ester is hydrolyzed using a base such as lithium hydroxide in a solvent mixture like ethanol/water.[1]

Step 3: Amidation to this compound

-

Protocol: The resulting carboxylic acid is then subjected to amidation as described in Route 1, Step 3.

Visualized Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic routes described above.

Caption: Synthetic workflow for Route 1.

Caption: Synthetic workflow for Route 2.

Biological Context: Relevant Signaling Pathway

Pyrazole-containing compounds are known to modulate various biological pathways, making them attractive for drug development. One such pathway is the NF-κB (Nuclear Factor-kappa B) signaling pathway, which is crucial in inflammation and cancer.

Caption: Inhibition of the NF-κB signaling pathway.

The anticancer activity of pyrazole derivatives is often attributed to their ability to target specific proteins like epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDK), and Bruton's tyrosine kinase (BTK), thereby interfering with tumor growth and proliferation.[2] Furthermore, the anti-inflammatory action of pyrazole-containing compounds can be manifested through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a key transcription factor that regulates the expression of inflammatory genes.[2]

References

Spectroscopic Data and Experimental Protocols for 5-(Trifluoromethyl)pyrazole-3-carboxamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-(Trifluoromethyl)pyrazole-3-carboxamide, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of a complete, published experimental dataset for this specific molecule, this document presents characteristic spectroscopic values derived from analogous structures and detailed experimental protocols for obtaining such data.

Molecular Structure and Properties

-

Chemical Name: 5-(Trifluoromethyl)-1H-pyrazole-3-carboxamide

-

Molecular Formula: C₅H₄F₃N₃O

-

Molecular Weight: 179.10 g/mol

-

CAS Number: 1276541-94-6[1]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on characteristic values for pyrazole derivatives and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 - 7.5 | s | 1H | Pyrazole C4-H |

| ~7.5 - 8.0 | br s | 2H | -CONH₂ |

| ~13.0 - 14.0 | br s | 1H | Pyrazole N1-H |

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C=O (Carboxamide) |

| ~140 - 150 | Pyrazole C3 |

| ~135 - 145 (q) | Pyrazole C5 (coupled to -CF₃) |

| ~118 - 125 (q) | -CF₃ |

| ~100 - 110 | Pyrazole C4 |

Table 3: Predicted ¹⁹F NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~ -60 to -70 | -CF₃ |

Infrared (IR) Spectroscopy

Table 4: Characteristic IR Absorption Bands (Solid State, e.g., KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amide and pyrazole) |

| ~1670 | Strong | C=O stretching (Amide I) |

| ~1600 | Medium | N-H bending (Amide II) |

| 1580 - 1400 | Medium-Strong | C=C and C=N stretching (pyrazole ring) |

| 1300 - 1100 | Strong | C-F stretching (-CF₃) |

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 179 | [M]⁺ (Molecular Ion) |

| 162 | [M - NH₃]⁺ |

| 151 | [M - CO]⁺ |

| 110 | [M - CONH₂ - F]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker or Varian instrument, with a typical proton operating frequency of 300 MHz or higher.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

¹⁹F NMR: Use a fluorine-observe probe or a broadband probe tuned to the ¹⁹F frequency. A typical spectral width for trifluoromethyl groups is appropriate.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder using an agate mortar and pestle.[2]

-

The mixture should be homogenous and finely powdered.

-

Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.[2]

-

-

Instrumentation: Use a benchtop FT-IR spectrometer.

-

Data Acquisition:

-

First, acquire a background spectrum of the empty sample compartment or a blank KBr pellet to account for atmospheric H₂O and CO₂.

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation:

-

For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[3] Further dilute this stock solution to the low µg/mL or ng/mL range.[3]

-

For analysis via gas chromatography-mass spectrometry (GC-MS), prepare a dilute solution in a volatile solvent compatible with the GC system.

-

-

Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition (EI Mode):

-

Introduce the sample into the ion source (e.g., via a direct insertion probe or GC column).

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[4]

-

The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.[4]

-

The detector records the abundance of each ion.

-

-

Data Processing: The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: A flowchart illustrating the general workflow from compound synthesis to spectroscopic analysis and final structural validation.

References

physical properties of trifluoromethyl-substituted pyrazoles

An In-depth Technical Guide on the Physical Properties of Trifluoromethyl-Substituted Pyrazoles

Introduction

Trifluoromethyl-substituted pyrazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry, agrochemicals, and materials science. The incorporation of a trifluoromethyl (CF3) group into the pyrazole ring dramatically alters the molecule's physical and chemical properties.[1][2] The high electronegativity and lipophilicity of the CF3 group can enhance metabolic stability, binding affinity to target proteins, and membrane permeability, making these compounds highly valuable in drug design.[1] This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and logical workflows relevant to their synthesis and characterization.

Core Physicochemical Properties

The introduction of the trifluoromethyl group significantly influences the fundamental physicochemical properties of the pyrazole scaffold. This group generally increases lipophilicity and acidity while affecting melting and boiling points based on overall structural changes.

Acidity (pKa)

The trifluoromethyl group is a strong electron-withdrawing group, which increases the acidity (lowers the pKa) of the pyrazole N-H proton compared to its non-fluorinated analogues. The pKa value is crucial for understanding the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and interaction with biological targets.[3] For instance, a comparison between SF5- and CF3-substituted indoles showed that the electron-withdrawing nature of these groups significantly impacts acidity, with the SF5 group being even more electron-withdrawing than CF3. A study on 3,4-bis- and 3,4,5-tris(trifluoromethyl)pyrazoles involved the determination of their pKa values as part of a comprehensive characterization.[4]

Table 1: Acidity of Selected Trifluoromethyl-Substituted Pyrazoles

| Compound | pKa | Notes |

|---|---|---|

| 3,4-Bis(trifluoromethyl)pyrazole | Data not specified in abstract | pKa values were determined.[4] |

| 3,4,5-Tris(trifluoromethyl)pyrazole | Data not specified in abstract | pKa values were determined.[4] |

| 2-CF3-indole (for comparison) | 26.76 (in MeCN) | Demonstrates the acidifying effect of the CF3 group. |

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3] The CF3 group is known to be highly lipophilic, and its incorporation generally increases the logP value of the parent molecule.

Table 2: Lipophilicity of Selected Trifluoromethyl-Substituted Compounds

| Compound | logP | Notes |

|---|---|---|

| 2-CF3-indole (for comparison) | 3.5 ± 0.2 | The CF3 group contributes significantly to lipophilicity. |

| Various CF3-Pyrazoles | To be determined | This value is a key parameter for assessing drug-likeness. |

Melting and Boiling Points

The melting point and boiling point are fundamental physical properties that provide information about a compound's purity and the strength of its intermolecular forces.[5] The introduction of a CF3 group can alter these properties through changes in molecular weight, polarity, and crystal packing efficiency. Specific melting point data is often reported in synthetic chemistry literature as part of the characterization of newly synthesized compounds.

Table 3: Melting and Boiling Points of Pyrazole Derivatives

| Compound | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|

| Pyrazole (unsubstituted) | 67-70 | 186-188 |

| Various CF3-Pyrazoles | Compound-specific | Compound-specific |

Experimental Protocols

Accurate determination of physicochemical properties is essential for research and development. The following are standard methodologies for key experiments.

Melting Point Determination

The melting point is a primary indicator of a compound's purity.[6] A sharp melting range suggests high purity.

-

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation : A small amount of the finely powdered, dry trifluoromethyl-substituted pyrazole is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup : The capillary tube is placed in the heating block of a melting point apparatus next to a calibrated thermometer.[5]

-

Heating : The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point to ensure thermal equilibrium.[5]

-

Observation : The temperature at which the first liquid appears (T1) and the temperature at which the last solid particle melts (T2) are recorded. The melting range is reported as T1-T2.

-

pKa Determination

The acid dissociation constant (pKa) is critical for predicting the ionization state of a compound at various pH levels.[3][6]

-

Methodology: Potentiometric Titration

-

Sample Preparation : A precise amount of the compound is dissolved in a suitable solvent (often a water-methanol mixture) to a known concentration.

-

Titration : The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M KOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis : A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. Computational tools can also be used for reliable pKa prediction.[3]

-

LogP Determination

The octanol-water partition coefficient (logP) measures a compound's lipophilicity.

-

Methodology: HPLC Method

-

Principle : The logP value is determined by correlating the retention time of the compound on a reverse-phase HPLC column with the retention times of a series of standard compounds with known logP values.[5]

-

System Setup : A reverse-phase column (e.g., C18) is used with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

-

Analysis : The retention time of the trifluoromethyl-substituted pyrazole is measured.

-

Calculation : A calibration curve is created by plotting the known logP values of the standard compounds against their retention times. The logP of the target compound is then interpolated from its retention time using this curve.[5]

-

Visualized Workflows

Diagrams are essential for illustrating complex processes in synthesis and analysis. The following workflows are presented in the DOT language for use with Graphviz.

Generalized Synthesis of Trifluoromethyl-Pyrazoles

Several common synthetic routes are used to produce trifluoromethyl-substituted pyrazoles, with the condensation of a fluorinated 1,3-dicarbonyl compound with a hydrazine derivative being a classic approach.[7][8] Another powerful method is the [3+2] cycloaddition of trifluoromethylated 1,3-dipoles.[9][10]

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Broad-Spectrum Biological Activity of Pyrazole Compounds: A Technical Guide

Introduction

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of pharmacological activities. Pyrazole derivatives have been extensively investigated and developed into successful therapeutic agents for a variety of diseases, demonstrating their significance in drug discovery.[1][2] This guide provides a technical overview of the principal biological activities of pyrazole compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial properties, complete with quantitative data, experimental protocols, and pathway visualizations.

Anticancer Activity

Pyrazole derivatives exhibit potent anticancer activity through multiple mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[1][3][4] Several pyrazole-containing drugs, such as Ruxolitinib and Crizotinib, are FDA-approved kinase inhibitors for treating various cancers.[5]

The antiproliferative effects are often evaluated against a panel of human cancer cell lines, with efficacy measured by the half-maximal inhibitory concentration (IC₅₀).

Quantitative Data: Anticancer Activity

| Compound Class/Example | Target / Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Ruxolitinib | JAK1 / JAK2 | ~0.003 (nM for enzyme) | Kinase Inhibition | [5] |

| Pyrazolo[1,5-a]pyrimidines | MCF-7, A549, HeLa | Micro- to nano-molar range | Antiproliferative | [3] |

| 5-Alkylated selanyl-1H-pyrazoles | HepG2 (Liver Cancer) | 13.85 - 15.98 | Dual EGFR/VEGFR-2 Inhibition | [3] |

| Pyrazolo[3,4-b]pyridines | HepG2, MCF-7, HeLa | 3.11 - 4.91 | Cytotoxicity, DNA Binding | [3] |

| Pyrazole-based Bcr-Abl Inhibitor | K562 (Leukemia) | 0.27 | Bcr-Abl Kinase Inhibition | [6] |

| Pyrazole Chalcones | MCF-7 (Breast Cancer) | 5.8 | Antiproliferative | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The pyrazole compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The medium in the wells is replaced with the medium containing the test compounds, and the plate is incubated for 48-72 hours.

-

MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The plate is gently shaken to ensure complete dissolution, and the absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualization: MTT Assay Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. srrjournals.com [srrjournals.com]

- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-(Trifluoromethyl)pyrazole-3-carboxamide as a Fungicide Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)pyrazole-3-carboxamide is a valuable intermediate in the synthesis of novel fungicides. The pyrazole carboxamide scaffold is a well-established pharmacophore in agrochemicals, primarily targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. Inhibition of SDH disrupts the fungal cell's energy production, leading to effective control of a broad spectrum of plant pathogenic fungi. The presence of the trifluoromethyl group often enhances the efficacy and metabolic stability of the final fungicidal compound.

These application notes provide detailed protocols for the synthesis of fungicidal derivatives from this compound, methods for evaluating their antifungal activity, and an overview of their mechanism of action.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Pyrazole carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). SDH, also known as Complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone. This disruption of the respiratory chain leads to the cessation of ATP production and ultimately, fungal cell death.

Synthesis of Fungicidal Derivatives

The general synthetic route to obtaining fungicidal N-substituted-5-(trifluoromethyl)pyrazole-3-carboxamides involves a two-step process starting from 5-(trifluoromethyl)pyrazole-3-carboxylic acid.

Protocol 1: Synthesis of 5-(Trifluoromethyl)pyrazole-3-carbonyl chloride

This protocol describes the conversion of the carboxylic acid to the corresponding acid chloride, a reactive intermediate for the subsequent amidation reaction.

Materials:

-

5-(Trifluoromethyl)pyrazole-3-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Toluene

-

Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a stirred suspension of 5-(trifluoromethyl)pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM or toluene, add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

-

Alternatively, if using oxalyl chloride (1.5-2.0 eq), add a catalytic amount of DMF (1-2 drops).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude 5-(trifluoromethyl)pyrazole-3-carbonyl chloride is typically used in the next step without further purification.

Protocol 2: Synthesis of N-substituted-5-(trifluoromethyl)pyrazole-3-carboxamides

This protocol details the amidation reaction between the acid chloride and a selected amine to produce the final fungicidal compound.

Materials:

-

5-(Trifluoromethyl)pyrazole-3-carbonyl chloride

-

Substituted amine (e.g., substituted aniline, benzylamine) (1.0-1.2 eq)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Triethylamine (Et₃N) or Pyridine (1.5-2.0 eq) as a base

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve the substituted amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF or DCM in a round-bottom flask and cool the mixture in an ice bath.

-

Add a solution of crude 5-(trifluoromethyl)pyrazole-3-carbonyl chloride (1.1 eq) in the same anhydrous solvent dropwise to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure N-substituted-5-(trifluoromethyl)pyrazole-3-carboxamide.

Antifungal Activity Evaluation

The in vitro antifungal activity of the synthesized compounds is typically evaluated using a mycelial growth inhibition assay.

Protocol 3: In Vitro Mycelial Growth Inhibition Assay

Materials:

-

Synthesized pyrazole carboxamide compounds

-

Acetone or Dimethyl sulfoxide (DMSO) as a solvent

-

Potato Dextrose Agar (PDA) medium

-

Sterile Petri dishes (90 mm)

-

Cultures of test fungi (e.g., Rhizoctonia solani, Botrytis cinerea, Fusarium graminearum)

-

Sterile cork borer (5 mm diameter)

-

Incubator

-

Commercial fungicide (e.g., Boscalid, Fluxapyroxad) as a positive control

Procedure:

-

Prepare stock solutions of the test compounds and the positive control in acetone or DMSO.

-

Prepare a series of dilutions from the stock solutions to achieve the desired final concentrations in the PDA medium.

-

Add the appropriate volume of each dilution to molten PDA medium (cooled to approximately 45-50 °C) to obtain the final test concentrations. Pour the amended PDA into sterile Petri dishes. An equal amount of solvent is added to the control plates.

-

Once the agar has solidified, place a 5 mm mycelial disc, taken from the edge of an actively growing fungal culture, in the center of each plate.

-

Seal the Petri dishes with parafilm and incubate at the optimal temperature for the specific fungus (typically 25-28 °C) in the dark.

-

When the mycelial growth in the control plate has nearly reached the edge of the dish, measure the diameter of the fungal colonies in all plates.

-

Calculate the percentage of mycelial growth inhibition using the following formula:

-

Inhibition (%) = [(dc - dt) / dc] × 100

-

Where 'dc' is the average diameter of the fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the treatment group.

-

-

Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) for each compound by probit analysis of the inhibition data.

Quantitative Data Presentation

The following tables present representative antifungal activity data for pyrazole carboxamide fungicides structurally related to derivatives of this compound. This data is provided to illustrate the potential efficacy of this class of compounds.

Table 1: In Vitro Antifungal Activity (EC₅₀ in µg/mL) of Representative Pyrazole Carboxamide Derivatives

| Compound ID | Fungal Species | EC₅₀ (µg/mL) | Reference Fungicide | EC₅₀ (µg/mL) |

| Derivative A | Rhizoctonia solani | 0.74 | Boscalid | 0.98 |

| Botrytis cinerea | 1.25 | Boscalid | 1.52 | |

| Sclerotinia sclerotiorum | 0.55 | Boscalid | 0.68 | |

| Derivative B | Fusarium graminearum | 2.10 | Fluxapyroxad | 1.85 |

| Alternaria alternata | 3.50 | Fluxapyroxad | 2.90 | |

| Derivative C | Gibberella zeae | 1.80 | Penthiopyrad | 2.50 |

| Fusarium oxysporum | 1.50 | Penthiopyrad | 2.10 |

Note: The data presented are illustrative and based on published results for structurally similar pyrazole carboxamide fungicides. Actual EC₅₀ values for derivatives of this compound will need to be determined experimentally.

Conclusion

This compound serves as a promising intermediate for the development of novel SDHI fungicides. The synthetic protocols provided offer a reliable pathway to a diverse range of potential fungicidal compounds. The in vitro antifungal assay protocol allows for the effective screening and evaluation of these new chemical entities. The established mechanism of action and the potential for broad-spectrum activity make this class of compounds a continued focus for research and development in the agrochemical industry.

Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive and detailed protocol for the synthesis of pyrazole carboxamides, a class of compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The protocol outlines the most common synthetic strategy, involving the initial construction of a pyrazole carboxylic acid core followed by an amide coupling reaction.

Introduction

Pyrazole carboxamides are a prominent scaffold in numerous pharmaceuticals and agrochemicals. Their synthetic versatility allows for the introduction of a wide array of substituents, enabling the fine-tuning of their pharmacological properties. This document details a robust and widely applicable laboratory-scale protocol for their preparation.

General Synthetic Strategy

The most prevalent and flexible approach to pyrazole carboxamide synthesis involves a two-stage process.[1] The first stage is the construction of a pyrazole ring bearing a carboxylic acid or ester functionality. This is often achieved through a cyclocondensation reaction, such as the Knorr pyrazole synthesis, between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[1] The subsequent stage involves the coupling of the pyrazole carboxylic acid with a desired amine to form the final carboxamide.[1]

An alternative, though less common, strategy involves the formation of the amide bond on an acyclic precursor prior to the cyclization reaction that forms the pyrazole ring.[1] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of pyrazole carboxamides via the pyrazole ring construction followed by amidation strategy.

Caption: General workflow for pyrazole carboxamide synthesis.

Detailed Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of pyrazole carboxamides.

Protocol 1: Synthesis of Pyrazole-Carboxylate Ester

This protocol describes the synthesis of a pyrazole-carboxylate ester via a cyclocondensation reaction.

Materials:

-

Hydrazine derivative (1.0 eq)

-

β-Ketoester (1.0 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount, e.g., 0.1 eq)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the hydrazine derivative in ethanol.[1]

-

Add a catalytic amount of glacial acetic acid to the solution.[1]

-

Add the β-ketoester dropwise to the stirred solution at room temperature.[1]

-

Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.[1]

-

Upon completion, allow the mixture to cool to room temperature.[1]

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.[1]

-

If the crude product precipitates, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[1]

-

If no precipitate forms, perform an aqueous workup by diluting the residue with ethyl acetate and washing sequentially with water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[1]

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure pyrazole-carboxylate ester.[1]

Protocol 2: Hydrolysis of Pyrazole-Carboxylate Ester to Pyrazole-Carboxylic Acid

This protocol details the hydrolysis of the ester to the corresponding carboxylic acid.

Materials:

-

Pyrazole-carboxylate ester (from Protocol 1) (1.0 eq)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl), 1M solution

Procedure:

-

Dissolve the pyrazole ester in a mixture of THF and water (e.g., a 3:1 ratio).[1]

-

Add the base (NaOH or LiOH, 2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).[1]

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[1]

-

Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[1]

-

Stir the mixture in the ice bath for an additional 30 minutes.[1]

-

Collect the solid product by vacuum filtration.[1]

-

Wash the filter cake thoroughly with cold water to remove inorganic salts.[1]

-

Dry the product under high vacuum to yield the pure pyrazole-carboxylic acid. The product is often pure enough for the next step without further purification.[1]

Protocol 3: Amide Coupling to Synthesize Pyrazole Carboxamide

This protocol describes the formation of the amide bond from the pyrazole-carboxylic acid and a desired amine.

Method A: Using Thionyl Chloride

Materials:

-

Pyrazole-carboxylic acid (from Protocol 2) (1.0 eq)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Desired primary or secondary amine (1.2 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

Procedure:

-

Acid Chloride Formation: Suspend or dissolve the pyrazole-carboxylic acid in anhydrous DCM or THF. Add a catalytic amount of DMF. Add thionyl chloride or oxalyl chloride dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 1-3 hours. Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-carbonyl chloride, which is typically used immediately in the next step.[1]

-

Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C. In a separate flask, dissolve the desired amine and a base such as triethylamine in anhydrous DCM. Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[1] Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.[1]

-

Workup and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Method B: Using Peptide Coupling Reagents

Materials:

-

Pyrazole-carboxylic acid (from Protocol 2) (1.0 eq)

-

Desired primary or secondary amine (1.1 eq)

-

Peptide coupling reagent (e.g., HATU, HBTU, EDC) (1.1-1.5 eq)

-

Base (e.g., DIPEA, TEA) (2.0-3.0 eq)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve the pyrazole-carboxylic acid in the anhydrous solvent.

-

Add the amine, coupling reagent, and base to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Workup and Purification: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous solutions such as 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of pyrazole carboxamides, compiled from various literature sources.

| Step | Reactants | Reagents/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pyrazole Ester Synthesis | Hydrazine derivative, β-Ketoester | Ethanol, Acetic acid | Reflux (~80) | 2-6 | Varies | [1] |

| Ester Hydrolysis | Pyrazole-carboxylate ester | LiOH or NaOH, THF/Water | Room Temp or 40-50 | 4-12 | High | [1] |

| Amide Coupling (SOCl₂) | Pyrazole-carboxylic acid, Amine | SOCl₂, DCM, TEA | 0 to Room Temp | 2-16 | Good to Excellent | [1] |

| Amide Coupling (EDC/HOBT) | p-Nitrobenzoic acid, Amine | EDC, HOBT, DMF | Room Temp | 24 | Not specified | |

| Amide Coupling (Chalcone route) | Chalcone, Semicarbazide hydrochloride | Methanol, HCl | Reflux | 3-4 | Good | [2] |

Conclusion

The protocols described in this application note provide a reliable and versatile framework for the laboratory synthesis of pyrazole carboxamides. By following these detailed procedures, researchers can efficiently access a wide range of these valuable compounds for further investigation in drug discovery and development programs. The choice of specific reagents and conditions may require optimization depending on the specific substrates used.

References

Application Notes and Protocols: 5-(Trifluoromethyl)pyrazole-3-carboxamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-(trifluoromethyl)pyrazole-3-carboxamide scaffold is a privileged pharmacophore in modern medicinal chemistry, demonstrating a broad spectrum of biological activities. The incorporation of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of the molecule to its biological target.[1] This document provides a comprehensive overview of the applications of this scaffold, including detailed experimental protocols for synthesis and biological evaluation, and quantitative data on the activity of various derivatives.

Applications in Medicinal Chemistry

Derivatives of this compound have been investigated for a wide range of therapeutic applications, including:

-

Anti-inflammatory Agents: As inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[2][3][4]

-